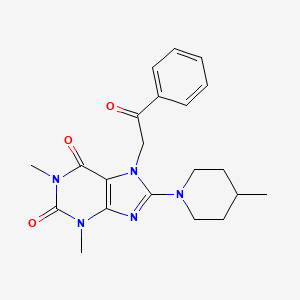

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with structural modifications at the 7- and 8-positions of the purine core. This compound features a 4-methylpiperidinyl group at position 8 and a 2-oxo-2-phenylethyl substituent at position 7. These substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological activity .

Properties

IUPAC Name |

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14-9-11-25(12-10-14)20-22-18-17(19(28)24(3)21(29)23(18)2)26(20)13-16(27)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBRPKVRRPKTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

Substitution Reactions:

Attachment of the Piperidine Ring: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.

Addition of the Phenylethyl Group: The 2-oxo-2-phenylethyl group can be attached through acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.

Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Findings :

- Lipophilicity (logP) : The target compound’s 2-oxo-2-phenylethyl group contributes to a higher logP (~3.5 estimated) compared to the 4-methylphenyl analogue (logP ~2.8) . Nitro and chloro derivatives exhibit lower logP (~1.5–2.0) due to polar substituents .

- Solubility : Piperazinylmethyl-substituted analogues (e.g., ) show enhanced aqueous solubility due to the basic piperazine moiety, whereas the target compound’s 4-methylpiperidinyl group reduces solubility.

- Hydrogen Bonding : The 2-oxo group in the target compound increases hydrogen bond acceptor capacity (TPSA ~75 Ų), similar to nitro- and chloro-substituted derivatives .

Biological Activity

1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure and functional groups make it a subject of interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 395.5 g/mol. The structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 941974-83-0 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Binding : It binds to certain receptors, affecting signaling pathways that regulate physiological responses.

- Modulation of Immune Responses : Research indicates that it may interfere with Janus kinase (JAK) pathways, suggesting potential applications in treating autoimmune diseases and inflammatory conditions.

Antioxidant Activity

Studies have demonstrated that 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound can provide neuroprotection by modulating neurotransmitter levels and reducing neuronal apoptosis. Its ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Its mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Exhibits significant free radical scavenging ability |

| Neuroprotective Effects | Reduces neuronal death in models of oxidative stress |

| Anticancer Activity | Induces apoptosis in multiple cancer cell lines |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates validated?

The compound is synthesized via nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine scaffold, followed by functionalization at the 7-position. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) react with nucleophiles like 4-methylpiperidine to introduce the 8-substituent. The 7-position is modified via alkylation with phenethyl ketone derivatives. Validation relies on spectral methods:

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in intermediates) confirm functional groups .

- Mass Spectrometry : Key fragments (e.g., m/z = 169, 149) align with structural motifs .

- 1H/13C NMR : Assignments for methyl groups (δ ~3.3 ppm) and piperidinyl protons (δ ~1.5–2.5 ppm) verify substitution patterns .

Q. How is the compound’s purity assessed, and what analytical methods are prioritized?

Purity is evaluated via HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV detection). Quantification of impurities (<0.5%) uses LC-MS to identify byproducts from incomplete alkylation or piperidinyl substitution .

Intermediate/Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the 7-(2-oxo-2-phenylethyl) sidechain?

Employ Design of Experiments (DoE) to screen variables:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry of phenethyl ketone.

- Response Surface Methodology (RSM) identifies optimal conditions. For example, higher yields (>75%) may require DMF at 60°C with 1.2 equivalents of ketone .

- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate formation and avoid over-alkylation .

Q. How are contradictions in spectral data resolved (e.g., unexpected FTIR peaks)?

- Cross-Validation : Compare NMR (e.g., absence of residual bromine signals) and mass spectrometry (e.g., m/z = 432 for molecular ion) to rule out impurities.

- Computational Validation : Simulate FTIR spectra using DFT (e.g., Gaussian 09) to match observed peaks with theoretical vibrations of the target structure .

Q. What computational strategies predict the compound’s drug-likeness and target affinity?

- ChemAxon/Chemicalize.org : Calculate physicochemical parameters (logP ~2.5, PSA ~90 Ų) to assess blood-brain barrier permeability .

- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A2A/A1), leveraging the xanthine scaffold’s known affinity. Focus on hydrogen bonding with the 2,6-dione moiety .

Advanced Mechanistic and Structural Questions

Q. How does the 4-methylpiperidin-1-yl group influence conformational stability?

- X-ray Crystallography : Resolve the compound’s crystal structure to confirm chair conformation of the piperidine ring and its equatorial orientation relative to the purine core .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess steric effects of the methyl group on piperidine flexibility .

Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via HPLC-PDA :

- Stabilization : Lyophilization or formulation with antioxidants (e.g., BHT) reduces oxidative degradation .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. How is the compound’s selectivity for xanthine oxidase vs. phosphodiesterase (PDE) isoforms assessed?

Q. What in vitro models validate the compound’s anti-inflammatory potential?

- RAW264.7 Macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation. Compare to theophylline (positive control) to benchmark efficacy .

- Molecular Profiling : RNA-seq identifies downstream targets (e.g., NF-κB pathway modulation) .

Methodological Challenges and Solutions

Q. How are regiochemical ambiguities in alkylation resolved (e.g., N7 vs. N9 substitution)?

Q. What statistical approaches address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.